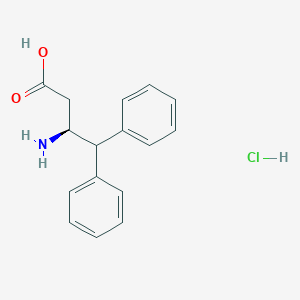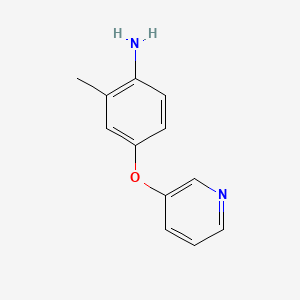
2-Methyl-4-(pyridin-3-yloxy)aniline
Übersicht
Beschreibung
“2-Methyl-4-(pyridin-3-yloxy)aniline” is an organic compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is also known as “2-methyl-4-(pyridin-2-yloxy)aniline” and “3-methyl-4-(pyridin-3-yloxy)aniline” in some sources .
Synthesis Analysis
The synthesis of anilines, including “this compound”, involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents . The exact synthesis process for this specific compound is not detailed in the available sources.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c1-9-8-10 (5-6-11 (9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 200.24 . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and QSAR Studies
The chemical compound 2-Methyl-4-(pyridin-3-yloxy)aniline, similar to its derivatives such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, has been studied in the context of docking and quantitative structure–activity relationship (QSAR) analyses. These studies aim to understand the orientations and active conformations of such compounds when complexed with c-Met kinase, an enzyme that plays a crucial role in cell growth and differentiation. The research utilizes molecular docking to analyze the molecular features contributing to high inhibitory activity against c-Met kinase. Furthermore, QSAR methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), predict the biological activities of these inhibitors, aiding in the development of new therapeutic agents (Caballero et al., 2011).
Electric Dipole Moments Studies
The compound's structural analog, 3-aminopyridine, similar in structure to this compound, has been investigated for its electric dipole moments in solutions of benzene and 1,4-dioxan. These studies provide insights into the mesomeric interactions between the amino group and the pyridine ring, which are essential for understanding the electronic properties and reactivity of such compounds. The findings contribute to the broader knowledge of how these compounds interact with solvents, which is critical for their application in various scientific fields (Cumper & Singleton, 1967).
GPR119 Agonist Discovery
A series of arylsulfonyl 3-(pyridin-2-yloxy)anilines, closely related to this compound, were identified as potent GPR119 agonists. These compounds were derived from modifications to a parent molecule, leading to the discovery of a compound with improved pharmacokinetic properties. GPR119 agonists are of significant interest in drug discovery due to their potential therapeutic applications in metabolic disorders such as diabetes and obesity (Zhang et al., 2013).
Photophysics and Electroluminescence Application
Compounds structurally related to this compound, such as N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, have been studied for their highly luminescent properties. These compounds undergo cyclometalation to produce platinum complexes with promising applications in organic light-emitting diode (OLED) devices. The research explores the design, synthesis, structure, and photophysical properties of these complexes, highlighting their potential in developing high-efficiency OLEDs (Vezzu et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-pyridin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHGWXUKHRDJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)
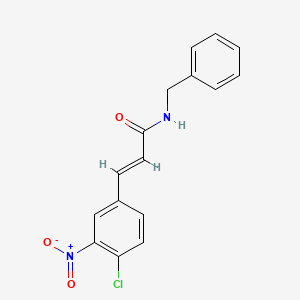
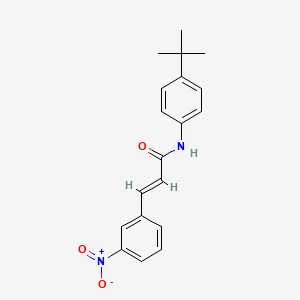
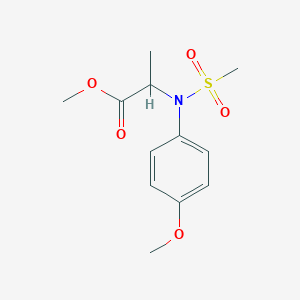
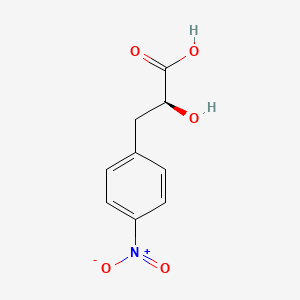

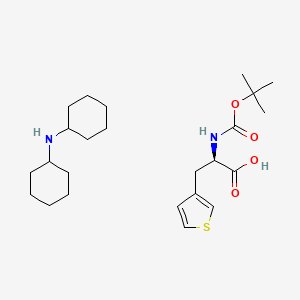
![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)
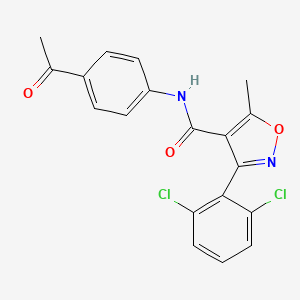
![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)


